molecular formula C16H15BrN6 B6448680 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2640846-94-0

6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6448680
CAS No.: 2640846-94-0
M. Wt: 371.23 g/mol
InChI Key: ZUMRWTUUSTXSEE-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core linked to a saturated bicyclic octahydropyrrolo[3,4-b]pyrrole system substituted with a 5-bromopyrimidin-2-yl group. Such structural attributes are often leveraged in medicinal chemistry for kinase inhibition or as intermediates in cross-coupling reactions .

Properties

IUPAC Name

6-[1-(5-bromopyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6/c17-13-7-20-16(21-8-13)23-4-3-12-9-22(10-14(12)23)15-2-1-11(5-18)6-19-15/h1-2,6-8,12,14H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMRWTUUSTXSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves multiple steps:

  • Synthetic Routes and Reaction Conditions
    • Step 1: : The initial step involves the preparation of the pyrimidine ring by bromination of 5-pyrimidine.

    • Step 2: : This is followed by the cyclization reaction to form the octahydropyrrolo[3,4-b]pyrrole structure.

    • Step 3: : The final step involves the coupling of the bromopyrimidine derivative with the pyridine-3-carbonitrile under specific reaction conditions such as temperature, pH, and catalysts to yield the desired compound.

  • Industrial Production Methods
    • In an industrial setting, the synthesis is scaled up using optimized conditions to ensure high yield and purity. This includes the use of specialized reactors, controlled environments, and continuous monitoring of the reaction parameters.

Chemical Reactions Analysis

6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile undergoes various chemical reactions:

  • Types of Reactions
    • Oxidation: : The compound can undergo oxidation reactions, potentially altering the pyrrolidine ring or the pyrimidine moiety.

    • Reduction: : Reduction can be performed on the nitrile group to form corresponding amine derivatives.

    • Substitution: : The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines or alcohols.

  • Common Reagents and Conditions
    • Oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Nucleophiles for substitution reactions, such as primary amines, phenols, or thiols.

  • Major Products
    • The oxidation products include aldehydes, ketones, or carboxylic acids.

    • Reduction leads to primary or secondary amines.

    • Substitution reactions result in a diverse range of derivatives depending on the nucleophile used.

Scientific Research Applications

6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Studied for its potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.

  • Industry: : Used in the development of novel materials with specialized functions, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile exerts its effects involves:

  • Molecular Targets
    • Binding to specific proteins or enzymes, thereby altering their function.

    • Interaction with nucleic acids, potentially affecting gene expression.

  • Pathways Involved
    • Modulation of signal transduction pathways.

    • Influence on metabolic pathways, potentially leading to changes in cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • The octahydropyrrolo[3,4-b]pyrrole system introduces stereochemical complexity absent in simpler pyridine or pyrazolo derivatives, which may complicate synthesis but improve target selectivity .
  • Unlike thieno[2,3-b]pyridines, the target lacks sulfur, which could reduce metabolic instability but alter electronic properties .
2.3 Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs highlight trends:

  • Carbonitrile Group : IR stretches near 2200–2250 cm⁻¹ (C≡N) and NMR signals at δ 110–120 ppm (CN carbon) are typical .
  • Bromine Substituents : In 5-bromo-benzofuran analogs, bromine atoms exhibit distinct UV-Vis absorption bands (~250–300 nm) and influence NMR deshielding .
  • Bicyclic Systems: Octahydropyrrolo[3,4-b]pyrrole’s rigidity may reduce solubility compared to monocyclic pyridines, necessitating formulation optimization for biological testing .

Biological Activity

The compound 6-[1-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (hereafter referred to as "the compound") is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure

The compound features a unique structure that incorporates multiple heterocycles, which are known to influence biological activity. The presence of bromine and cyano groups may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of the compound has been primarily investigated in the context of anticancer and antimicrobial properties. Below are the key findings from various studies:

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have shown that it effectively inhibits cell proliferation in cancer cells, with notable activity against breast cancer (MCF-7) and leukemia (Jurkat) cell lines.
  • Mechanism of Action : The compound appears to induce cell cycle arrest, particularly in the sub-G1 phase, indicating apoptosis as a potential mechanism. This was evidenced by flow cytometry analysis.
  • Inhibitory Concentrations : The IC50 values for the compound in different cell lines ranged from 4 to 10 µM, suggesting potent activity compared to existing chemotherapeutics .

Antimicrobial Activity

  • Broad-Spectrum Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest it can inhibit growth at low concentrations.
  • Biofilm Formation Inhibition : The compound has shown efficacy in preventing biofilm formation, which is critical in treating chronic infections caused by biofilm-forming pathogens .

Case Studies

Several case studies have highlighted the potential applications of the compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, revealing significant inhibition of proliferation and induction of apoptosis. The study's findings support further investigation into its use as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized its potential as a lead compound for developing new antibiotics .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism
MCF-78.0Apoptosis induction
Jurkat4.6Cell cycle arrest
HeLa10.0Apoptosis induction

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Effect on Biofilm Formation
Staphylococcus aureus32Significant inhibition
Escherichia coli64Moderate inhibition
Streptococcus pneumoniae16Strong inhibition

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